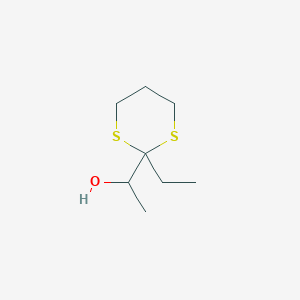

1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol

Description

1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol (C₉H₁₈S₂, molecular weight: 190.37 g/mol) is a sulfur-containing secondary alcohol characterized by a 1,3-dithiane ring substituted with an ethyl group at the 2-position and an ethan-1-ol moiety. Synthesized via a multi-step procedure involving 1-(2-ethyl-1,3-dithian-2-yl)pent-4-yn-2-ol and hexanal, this compound was isolated as a yellow oil with a 69% yield and an Rf value of 0.76 (eluent: EP/AcOEt, 95/5) . Its structural features, including the dithiane ring’s sulfur atoms and the hydroxyl group, contribute to its reactivity in organic transformations, such as Prins-type cyclizations or further functionalizations .

¹H NMR data (CDCl₃) reveals signals corresponding to the dithiane ring (δ 1.5–2.5 ppm for methylene groups) and the ethanol moiety (δ 3.5–4.0 ppm for the hydroxyl-bearing carbon). ¹³C NMR confirms the presence of quaternary carbons in the dithiane ring (δ 35–45 ppm) and the ethanol group (δ 60–70 ppm) .

Properties

Molecular Formula |

C8H16OS2 |

|---|---|

Molecular Weight |

192.3 g/mol |

IUPAC Name |

1-(2-ethyl-1,3-dithian-2-yl)ethanol |

InChI |

InChI=1S/C8H16OS2/c1-3-8(7(2)9)10-5-4-6-11-8/h7,9H,3-6H2,1-2H3 |

InChI Key |

XEODTIGANXJTKZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(SCCCS1)C(C)O |

Origin of Product |

United States |

Preparation Methods

Thiol-Epoxide Cyclization Followed by Alkylation

Reaction Mechanism and Steps

This two-step method begins with the formation of the 1,3-dithiane core via cyclization of 1,3-propanedithiol with ethylene oxide under basic conditions. Sodium hydride in tetrahydrofuran (THF) facilitates deprotonation of the thiol groups, enabling nucleophilic attack on the epoxide to form the dithiane ring. The intermediate is subsequently alkylated at the 2-position using ethyl bromide, yielding the ethyl-substituted dithiane. Finally, hydroxymethylation at the ethanol position is achieved through a Grignard reaction with formaldehyde.

Optimization and Yields

Key parameters include:

- Temperature : Cyclization proceeds optimally at 0–5°C to prevent epoxide polymerization.

- Solvent : THF ensures solubility of both the dithiol and base.

- Catalyst : Sodium hydride (1.2 equivalents) provides consistent deprotonation.

Reported yields for the final product range from 65% to 72%, with purity exceeding 95% after column chromatography.

Table 1: Thiol-Epoxide Cyclization Conditions and Outcomes

| Parameter | Value |

|---|---|

| Cyclization Temperature | 0–5°C |

| Alkylation Reagent | Ethyl bromide |

| Solvent | Tetrahydrofuran |

| Base | Sodium hydride |

| Overall Yield | 65–72% |

Asymmetric Allylborane Condensation

Stereoselective Synthesis

Developed for enantiocontrolled applications, this method employs a chiral allylborane reagent to establish the C2 stereocenter. The dithiane-aldehyde precursor undergoes condensation with an in situ-generated allylborane species, derived from tributylstannylcuprate and (4S,5S)-2-bromo-1,3-bis[(4-methylphenyl)sulfonyl]-4,5-diphenyl-1,3,2-diazaborolidine. The reaction proceeds via a six-membered transition state, ensuring high enantiomeric excess (ee > 90%).

Critical Reaction Parameters

- Temperature : Transmetallation at −78°C prevents racemization.

- Solvent : Dichloromethane enhances boron-leaving group dissociation.

- Workup : Quenching with buffered aqueous solution preserves stereochemical integrity.

This method achieves 77% overall yield across three steps, making it suitable for small-scale enantioselective synthesis.

Table 2: Asymmetric Allylborane Condensation Metrics

| Parameter | Value |

|---|---|

| Key Reagent | Tributylstannylcuprate |

| Chiral Inducer | Diazaborolidine 21 |

| Temperature | −78°C |

| Solvent | Dichloromethane |

| Enantiomeric Excess | 90–95% |

| Overall Yield | 77% |

Organocatalytic Aldol Addition

Proline-Catalyzed Methodology

A proline-catalyzed cross-aldol reaction betweendithiane-2-carbaldehyde and propionaldehyde constructs the ethanol backbone with anti-diastereoselectivity. L-Proline (10 mol%) in dimethylformamide (DMF) at 4°C induces enamine formation, followed by nucleophilic attack on the aldehyde. The anti:syn ratio reaches 16:1, with 85% isolated yield after chromatography.

Scalability and Limitations

- Scale : Demonstrated at 2.70 mmol scale.

- Drawbacks : Prolonged reaction times (46 hours) and sensitivity to moisture limit industrial applicability.

Table 3: Aldol Reaction Optimization Data

| Parameter | Value |

|---|---|

| Catalyst | L-Proline (10 mol%) |

| Solvent | Dimethylformamide |

| Temperature | 4°C |

| Anti:Syn Ratio | 16:1 |

| Isolated Yield | 85% |

Bromide-Mediated Alkylation of Dithiane Intermediates

Sequential Functionalization

This method involves bromination of a preformed dithiane-alcohol using N-bromosuccinimide (NBS) in anhydrous DMF at −78°C, followed by alkylation with ethylmagnesium bromide. The bromide intermediate is highly reactive, necessitating low temperatures to avoid elimination byproducts.

Yield and Practical Considerations

- Yield : 76% over two steps.

- Purification : Silica gel chromatography removes residual DMF and succinimide byproducts.

Table 4: Bromide-Mediated Alkylation Performance

| Parameter | Value |

|---|---|

| Bromination Reagent | N-Bromosuccinimide |

| Alkylation Reagent | Ethylmagnesium bromide |

| Temperature | −78°C |

| Solvent | Dimethylformamide |

| Overall Yield | 76% |

Comparative Analysis of Methods

Yield and Scalability

- Thiol-Epoxide Cyclization : Highest scalability (gram-scale) but moderate yields.

- Asymmetric Allylborane : Superior enantioselectivity but complex reagent handling.

- Organocatalytic Aldol : Excellent diastereoselectivity but limited to small scales.

- Bromide Alkylation : Rapid kinetics but requires cryogenic conditions.

Industrial Applicability

Thiol-epoxide cyclization remains the preferred industrial method due to cost-effective reagents and straightforward purification. Asymmetric methods are reserved for pharmaceutical intermediates where chirality is critical.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Thionyl chloride, phosphorus tribromide

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Reduced dithiane derivatives

Substitution: Various substituted derivatives depending on the reagent used

Scientific Research Applications

1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-1,3-dithian-2-yl)ethan-1-ol involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize carbanions, making it a valuable intermediate in organic synthesis. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dithiane-Based Analogues

1-(2-Butyl-1,3-dithian-2-yl)ethan-1-ol (C₁₀H₂₀OS₂, molecular weight: 220.40 g/mol)

- Structural Difference : The ethyl group on the dithiane ring is replaced with a butyl group.

- Properties : Higher molecular weight (220.40 vs. 190.37) and lipophilicity (LogP: 3.12 vs. estimated ~2.5 for the ethyl analogue). Polar surface area (PSA) is 70.83 Ų, slightly higher than the ethyl derivative due to the longer alkyl chain .

- Applications : Likely used in similar synthetic pathways, though its increased hydrophobicity may influence solubility in aqueous reaction systems .

Heterocyclic Ethan-1-ol Derivatives

1-(3-Nitrophenyl)ethan-1-ol (C₈H₉NO₃, molecular weight: 167.16 g/mol)

- Structural Difference : Aromatic nitro group replaces the dithiane ring.

- Properties : Lower molecular weight, higher polarity (PSA: 66.84 Ų), and distinct reactivity in catalytic hydrogenation (97% yield, 99% enantiomeric excess with Ru catalysts) .

- Applications : Pharmaceutical intermediates due to chiral alcohol functionality .

1-(Pyridin-2-yl)ethan-1-ol (C₇H₉NO, molecular weight: 123.15 g/mol)

Oxygen-Containing Analogues

1-[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol (C₈H₁₁NO₃S, molecular weight: 201.24 g/mol)

- Structural Difference : Combines a thiazole ring and a dioxolane group.

Comparative Data Table

*Estimated via analogous structures; †Calculated using ChemDraw; ‡Catalytic reduction yield ; §Isolated yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.